molecular formula C21H18Br2ClNO B12482306 1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(2-chlorobenzyl)methanamine

1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(2-chlorobenzyl)methanamine

Cat. No.: B12482306
M. Wt: 495.6 g/mol
InChI Key: FSWOTWHVZFKASL-UHFFFAOYSA-N
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Description

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure characterized by the presence of benzyloxy, dibromophenyl, and chlorophenyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or ammonia in appropriate solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with new functional groups.

Scientific Research Applications

{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE: Similar structure but with chlorine atoms instead of bromine.

    {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-FLUOROPHENYL)METHYL]AMINE: Similar structure but with fluorine instead of chlorine.

Uniqueness

The presence of both benzyloxy and dibromophenyl groups in {[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18Br2ClNO

Molecular Weight

495.6 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(3,5-dibromo-4-phenylmethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C21H18Br2ClNO/c22-18-10-16(12-25-13-17-8-4-5-9-20(17)24)11-19(23)21(18)26-14-15-6-2-1-3-7-15/h1-11,25H,12-14H2

InChI Key

FSWOTWHVZFKASL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)CNCC3=CC=CC=C3Cl)Br

Origin of Product

United States

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